4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-13-6-8-14(9-7-13)15(18)17-12-16(19)10-4-3-5-11-16/h4,6-10,19H,2-3,5,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGJIZRLKTCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Procedure :
4-Ethylbenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (2.5 equiv) under anhydrous conditions. The reaction is driven to completion by removing HCl gas via distillation or inert gas purging.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Time | 3–5 hours |
| Solvent | Toluene or neat |
| Yield | 85–92% |
Characterization :
- FT-IR : Loss of –OH stretch (2500–3300 cm⁻¹), appearance of C=O stretch at 1760 cm⁻¹.
- ¹H NMR (CDCl₃) : δ 7.8–7.4 (m, 4H, Ar–H), 2.7 (q, 2H, CH₂CH₃), 1.3 (t, 3H, CH₂CH₃).
Synthesis of (1-Hydroxycyclohex-2-en-1-yl)methanamine
This cyclohexene-derived amine is synthesized via a two-step sequence:
Prins Cyclization for Cyclohexene Framework
Procedure :
Cyclopentanone is treated with formaldehyde and a Brønsted acid catalyst (e.g., H₂SO₄) to form 1-hydroxycyclohex-2-ene.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Catalyst | H₂SO₄ (10 mol%) |
| Solvent | Dichloromethane |
| Yield | 70–78% |
Reductive Amination
Procedure :
The hydroxyl group is converted to an amine via Mitsunobu reaction or reductive amination. For example, treatment with phthalimide under Mitsunobu conditions followed by hydrazine cleavage yields the primary amine.
Optimization Challenges :
- Stereoselectivity at the cyclohexene hydroxyl position.
- Over-reduction risks during catalytic hydrogenation.
Amide Coupling Strategies
The final step involves coupling the acyl chloride with the amine.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-ethyl-N-[(1-oxocyclohex-2-en-1-yl)methyl]benzamide.
Reduction: Formation of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the alkyl or aryl group used.
Scientific Research Applications
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold is common in medicinal chemistry, with substituents dictating pharmacological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Biological Activity
4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide (CAS No. 2097933-00-9) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Hydroxycyclohexenyl Moiety : Achieved through Birch reduction of anisole followed by acid hydrolysis.
- Attachment of the Benzamide Core : The hydroxycyclohexenyl intermediate reacts with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine.
Biological Activity
Research indicates that this compound exhibits several biological activities, notably:
Anti-inflammatory Properties
Preliminary investigations suggest that compounds with similar structures may possess anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Receptor Binding : Potential binding to receptors involved in cell signaling pathways related to cancer and inflammation.
- Modulation of Enzymatic Activity : Inhibition or activation of enzymes that play critical roles in cell proliferation and survival.
In Vivo Studies
Recent studies have shown promising results regarding the biological activity of similar compounds:
- A study on a related compound demonstrated significant reductions in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models, suggesting that structural modifications can enhance therapeutic efficacy .
Comparison with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-ethyl-N-(1-hydroxycyclohexenyl)-2,3-dioxopiperazine | Structure | Antitumor effects via apoptosis induction |
| N-(4-hydroxycyclohexenyl)quinoline | Structure | Antimicrobial properties |
Q & A
Basic: What synthetic methodologies are reported for 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide, and how are yields optimized?
Answer:
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and hydroxylated cyclohexenylmethyl amines. For example:
- Reagents : 4-Ethylbenzoyl chloride reacts with hydroxylated cyclohexenylmethyl amines under reflux conditions in solvents like CH₂Cl₂ or MeOH.
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product, with yields ranging from 36% to 84% depending on substituent reactivity and purification efficiency .
- Optimization : Catalysts such as pyridine or triethylamine improve acylation efficiency, while controlled reaction temperatures (e.g., room temperature vs. reflux) minimize side reactions like hydrolysis or over-substitution .
Advanced: How can computational modeling predict the conformational stability of the cyclohexenyl-hydroxy group in this compound?
Answer:
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level are recommended to analyze intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen.
- Key Parameters : Optimize geometry to identify low-energy conformers.
- Validation : Compare computed NMR chemical shifts (e.g., ¹H and ¹³C) with experimental data to validate predicted stability .
- Dynamic Behavior : Molecular dynamics simulations in explicit solvents (e.g., methanol) assess solvent effects on conformational flexibility .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns chemical environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, hydroxyl protons at δ 5.5–6.0 ppm). Multiplicity analysis confirms substitution patterns on the benzamide core .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways, critical for verifying purity and structural integrity .
- IR Spectroscopy : Identifies carbonyl stretching (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the ethyl substituent in bioactivity?
Answer:
- Comparative Synthesis : Synthesize analogs with substituents like methyl, propyl, or halogens at the 4-position of the benzamide.
- Biological Assays : Test against targets (e.g., enzymes or receptors) to correlate substituent size/hydrophobicity with activity. For example, ethyl groups may enhance lipophilicity, improving membrane permeability .
- Data Analysis : Use regression models to quantify substituent effects on IC₅₀ or binding affinity values .
Basic: What purification challenges arise during synthesis, and how are they resolved?
Answer:
- Byproduct Formation : Unreacted starting materials or acylated intermediates may co-elute with the product. Gradient HPLC with C18 columns resolves these using acetonitrile/water mobile phases .
- Hydroxyl Group Sensitivity : Avoid acidic conditions during column chromatography to prevent dehydration of the cyclohexenyl-hydroxy moiety. Use neutral alumina or silica gel instead .
Advanced: How does the hydroxylated cyclohexenyl group influence metabolic stability in vitro?
Answer:
- Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) to measure oxidative metabolism via CYP450 enzymes.
- Metabolite Identification : LC-MS/MS detects hydroxylation or ring-opening metabolites. The cyclohexenyl group may undergo epoxidation, reducing stability compared to saturated analogs .
- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the hydroxyl to slow oxidation .
Basic: What analytical methods validate compound purity for biological testing?
Answer:
- HPLC-DAD : Purity ≥95% confirmed by UV absorption at 254 nm with a single chromatographic peak.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.4% .
- Melting Point : Sharp melting range (e.g., 120–122°C) indicates crystalline homogeneity .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Answer:
- Experimental Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and cell lines/passage numbers.
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Basic: What solvents and storage conditions preserve compound stability?
Answer:
- Storage : Lyophilized solids stored at –20°C under argon prevent hydrolysis and oxidation.
- Solubility : DMSO or ethanol (≥99.8% purity) avoids degradation; avoid aqueous buffers with pH >8 to prevent esterification of the hydroxyl group .
Advanced: What strategies optimize enantiomeric purity of the cyclohexenyl-hydroxy chiral center?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
